![molecular formula C27H61PSi6 B14213094 {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane CAS No. 832732-48-6](/img/structure/B14213094.png)
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is a chemical compound known for its unique structural properties and applications in various scientific fields It is characterized by the presence of three bis(trimethylsilyl)methyl groups attached to a phenyl ring, which is further bonded to a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane typically involves the reaction of a suitable phosphane precursor with 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its stability and purity.
Chemical Reactions Analysis
Types of Reactions
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as halides and alkylating agents are used in substitution reactions.
Coordination: Transition metal salts like palladium chloride (PdCl₂) and platinum chloride (PtCl₂) are used in coordination reactions.
Major Products Formed
Oxidation: Phosphane oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and stability of the resulting complexes. The compound’s bulky substituents provide steric protection, which can enhance the selectivity and efficiency of catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A commonly used phosphane ligand with three phenyl groups.
Tris(trimethylsilyl)phosphane: Contains three trimethylsilyl groups attached to a phosphane center.
Bis(trimethylsilyl)methylphosphane: Features two trimethylsilyl groups and one methyl group attached to a phosphane center.
Uniqueness
{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane is unique due to its specific structural arrangement, which provides enhanced steric protection and stability compared to other phosphane ligands. This makes it particularly useful in applications requiring high selectivity and stability.
Properties
CAS No. |
832732-48-6 |
|---|---|
Molecular Formula |
C27H61PSi6 |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
[2,4,6-tris[bis(trimethylsilyl)methyl]phenyl]phosphane |
InChI |
InChI=1S/C27H61PSi6/c1-29(2,3)25(30(4,5)6)21-19-22(26(31(7,8)9)32(10,11)12)24(28)23(20-21)27(33(13,14)15)34(16,17)18/h19-20,25-27H,28H2,1-18H3 |
InChI Key |
AOFFXFPAAPTDQD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)P)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
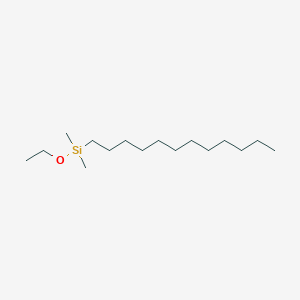
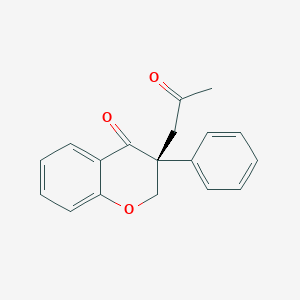
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
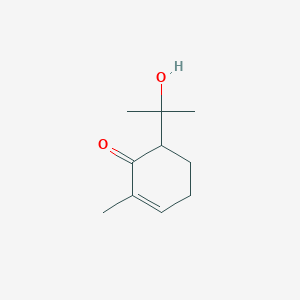
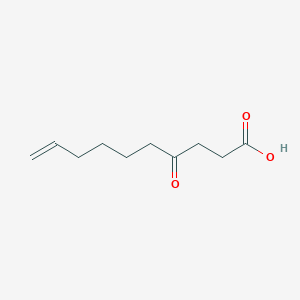
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
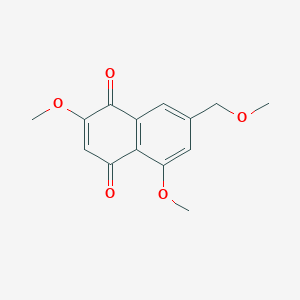
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)

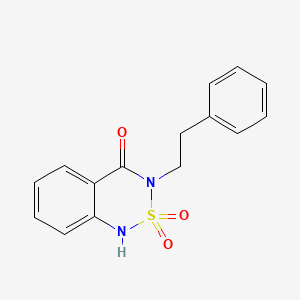
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
